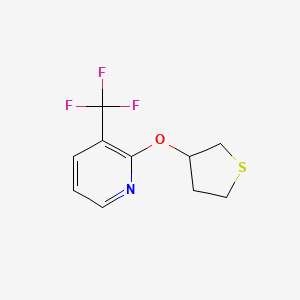
2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying the physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity, stability, etc.Wissenschaftliche Forschungsanwendungen
Trivalent Lanthanide Compounds with Fluorinated Thiolate Ligands
Research on trivalent lanthanide compounds with fluorinated thiolate ligands reveals variations in lanthanide-fluorine (Ln-F) dative interactions across the lanthanide series and solvent types. These compounds demonstrate the tendency of fluoride to coordinate to lanthanides, affecting the structural and electronic properties of the resulting complexes. This study provides insight into the coordination chemistry of lanthanides, which could be valuable in designing materials for optical, magnetic, and catalytic applications (Melman et al., 2002).
Metal-Sulfur Bond Complexes of Pyridine Thiols
The study on metal-sulfur bond complexes involving pyridine thiols characterizes the bonding nature and structure of complexes with various metals. This research provides foundational knowledge on the coordination chemistry of pyridine thiols with metals, which is crucial for the development of catalytic systems and materials with specific electronic and magnetic properties (Kennedy & Lever, 1972).
Dinuclear Palladium(II) Complex of Pyridine-2-thiol
The synthesis and structural analysis of a dinuclear palladium(II) complex of pyridine-2-thiol have been explored. This research could have implications in the development of new catalytic systems for organic transformations, highlighting the role of pyridine thiols in facilitating novel metal-mediated reactions (Umakoshi et al., 1990).
Trivalent Lanthanide Chalcogenolates
Investigations into trivalent lanthanide chalcogenolates focus on their synthesis, structure, and thermolysis chemistry. These compounds are significant for understanding the thermal stability and decomposition pathways of lanthanide complexes, which could inform the synthesis of lanthanide-based materials with specific magnetic, optical, and catalytic properties (Lee et al., 1995).
Trifluoroacetylation of Arenes
The trifluoroacetylation of arenes using 2-(Trifluoroacetoxy)pyridine demonstrates a method for introducing trifluoromethyl groups into aromatic compounds. This chemical modification technique is valuable for the synthesis of fluorinated organic molecules, which are important in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and biological properties (Keumi et al., 1990).
Safety And Hazards
This would involve studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This would involve predicting or suggesting potential applications or areas of study for the compound based on its properties and activities.
Eigenschaften
IUPAC Name |
2-(thiolan-3-yloxy)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NOS/c11-10(12,13)8-2-1-4-14-9(8)15-7-3-5-16-6-7/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVOHTCXVPPQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiolan-3-yloxy)-3-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2879698.png)
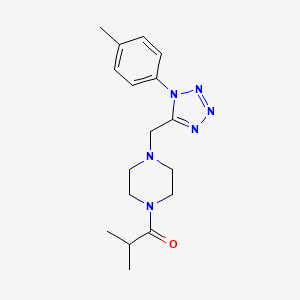

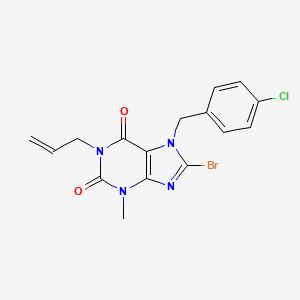

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)
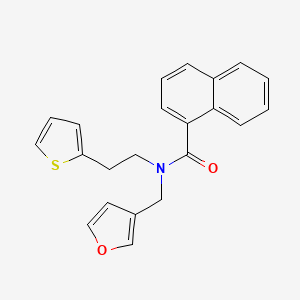

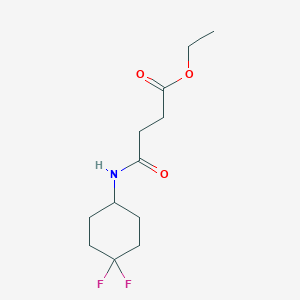
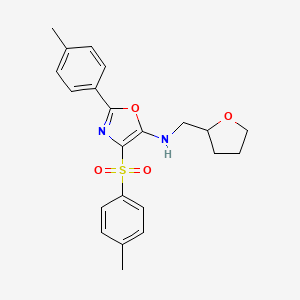
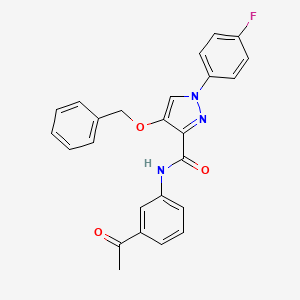
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2879719.png)
![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)